molecular formula C10H8N2O3 B1377955 3-Acetyl-4-azaindole-7-carboxylic acid CAS No. 1260385-50-9

3-Acetyl-4-azaindole-7-carboxylic acid

Cat. No.: B1377955
CAS No.: 1260385-50-9
M. Wt: 204.18 g/mol
InChI Key: AYGYVJNZBNXFPI-UHFFFAOYSA-N
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Description

3-Acetyl-4-azaindole-7-carboxylic acid is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are often used as core structures in drug discovery and development. The presence of both acetyl and carboxylic acid functional groups in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-azaindole-7-carboxylic acid typically involves the construction of the azaindole core followed by functional group modifications. One common method is the cyclization of appropriate pyridine and pyrrole derivatives. For instance, the reaction of 4-acetylpyridine with ethyl 2-aminocrotonate under acidic conditions can yield the desired azaindole core . Subsequent carboxylation at the 7-position can be achieved using carbon dioxide in the presence of a strong base .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-azaindole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetyl-4-azaindole-7-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Acetyl-4-azaindole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    7-Azaindole-3-carboxylic acid: Shares the azaindole core but lacks the acetyl group.

    4-Acetylindole-7-carboxylic acid: Similar structure but with a different nitrogen position in the ring.

Uniqueness

3-Acetyl-4-azaindole-7-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups, which provide distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-acetyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-5(13)7-4-12-8-6(10(14)15)2-3-11-9(7)8/h2-4,12H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGYVJNZBNXFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C(C=CN=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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